3-({4-[(3,4-DIMETHOXYPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE
Overview
Description
3-({4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a piperazine ring substituted with a 3,4-dimethoxyphenyl group, which is linked to an indole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-1H-indole typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an indole derivative with formaldehyde and a secondary amine, such as piperazine, in the presence of an acid catalyst . The reaction conditions often include:
Temperature: Room temperature to moderate heating (25-60°C)
Solvent: Common solvents include ethanol, methanol, or acetonitrile
Catalyst: Acid catalysts like hydrochloric acid or acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids
Reduction: Formation of reduced indole derivatives
Substitution: Formation of halogenated or nitro-substituted indole derivatives
Scientific Research Applications
3-({4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-1H-indole has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-({4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to induce cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- **4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
3-({4-[(3,4-Dimethoxyphenyl)methyl]piperazin-1-yl}methyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3,4-dimethoxyphenyl group enhances its potential as a therapeutic agent by increasing its lipophilicity and ability to interact with biological targets .
Properties
IUPAC Name |
3-[[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-26-21-8-7-17(13-22(21)27-2)15-24-9-11-25(12-10-24)16-18-14-23-20-6-4-3-5-19(18)20/h3-8,13-14,23H,9-12,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOUNTMPJOAVBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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